7-Bromo-5-chloroindolin-2-one
Overview
Description
7-Bromo-5-chloroindolin-2-one: is a heterocyclic organic compound with the molecular formula C8H5BrClNO It is characterized by the presence of bromine and chlorine atoms attached to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroindolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the bromination and chlorination of indolin-2-one using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors where the halogenation reactions are carried out in a sequential manner, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 7-Bromo-5-chloroindolin-2-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding indolin-2-ol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-5-chloroindolin-2-one is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms in its structure is believed to enhance its biological activity.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new therapeutic agents. Its derivatives are being evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroindolin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-chloroindolin-2-one
- 7-Bromo-5-fluoroindolin-2-one
- 5-Chloro-7-iodoindolin-2-one
Comparison
Compared to similar compounds, 7-Bromo-5-chloroindolin-2-one is unique due to the specific positioning of the bromine and chlorine atoms on the indolin-2-one core. This unique arrangement can influence its reactivity and biological activity. For example, the presence of both bromine and chlorine atoms can enhance its electrophilic properties, making it more reactive in substitution reactions compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
7-bromo-5-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFMXQCBEHNLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620025 | |
Record name | 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215433-19-5 | |
Record name | 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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